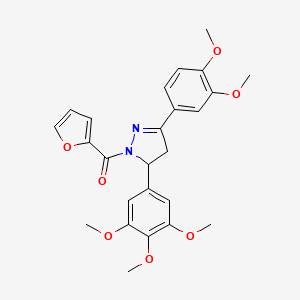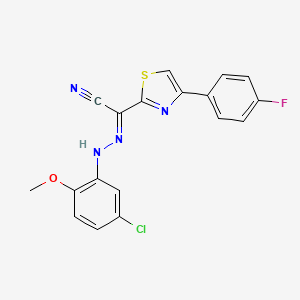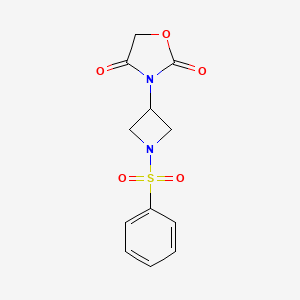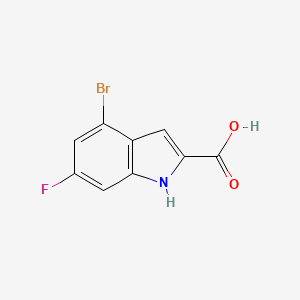![molecular formula C23H22F3N3O B2928003 (E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1212786-67-8](/img/structure/B2928003.png)
(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an imidazole-containing chalcone . Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Synthesis Analysis
The compound was synthesized via a Claisen–Schmidt condensation . The reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .Molecular Structure Analysis
The molecular structure of the compound was optimized using density functional theory (DFT) at B3LYP/ 6-311++G(d,p) basis set . In addition, molecular electrostatic potential (MEP) was obtained to study the intramolecular charge transfer (ICT) by introducing electrophilic and nucleophilic sites on the compound surfaces .Chemical Reactions Analysis
The compound was synthesized via a Claisen–Schmidt condensation . This reaction was performed by adding 4-(1H-imidazol-1-yl)benzaldehyde, 4′-methylacetophenone, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 hours .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound's analogs have been studied as corrosion inhibitors. For instance, benzimidazole derivatives have shown effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid solutions. Techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to study this property (Yadav et al., 2016).
Antimicrobial and Anticancer Activity
Benzimidazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activity. For example, new series of imidazole-containing benzodiazepines showed antimicrobial properties (Konda et al., 2011). Additionally, these derivatives have been studied for their anticancer activity. Certain compounds showed potent inhibitory effects against various cancer cell lines, indicating potential therapeutic applications (Al-Soud et al., 2021).
Pharmacological Research
Benzimidazole derivatives have also been explored in pharmacological research, especially in the development of inhibitors for various biological targets. For instance, N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides were found to be nanomolar inhibitors of human histone deacetylases, indicating their potential in the treatment of diseases like cancer (Bressi et al., 2010).
Catalysis
Compounds containing imidazolyl substituents, akin to the compound , have been used in catalysis. For example, gold(I) complexes with bifunctional P, N ligands showed catalytic activity in synthesis reactions (Wetzel et al., 2011).
Synthesis of Novel Compounds
The structural framework of the compound has been used in synthesizing novel compounds with potential biological activity. For example, synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives has been reported, indicating the compound’s role in facilitating the development of new chemical entities (Goli-Garmroodi et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c24-23(25,26)22-27-19-8-4-5-9-20(19)29(22)16-18-12-14-28(15-13-18)21(30)11-10-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCJRYHYTDBVTM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)

![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)


![Methyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2927937.png)

![2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2927943.png)